molecular formula C10H13ClN4 B1621284 6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile CAS No. 35022-97-0

6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile

Cat. No.: B1621284
CAS No.: 35022-97-0
M. Wt: 224.69 g/mol
InChI Key: NYYRIEUQPBVZLK-UHFFFAOYSA-N
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Description

6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 6, two dimethylamino groups at positions 2 and 4, and a cyano group at position 2. Its molecular formula is C₁₁H₁₄ClN₅ (molecular weight: 267.72 g/mol). The dimethylamino groups impart strong electron-donating effects, modulating the pyridine ring's electronic properties and reactivity. This compound is hypothesized to serve as a precursor in pharmaceutical synthesis or a ligand in coordination chemistry due to its nitrogen-rich structure .

Properties

IUPAC Name

6-chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4/c1-14(2)8-5-9(11)13-10(15(3)4)7(8)6-12/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYRIEUQPBVZLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC(=C1C#N)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40380535
Record name 6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35022-97-0
Record name 6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40380535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile (CAS No. 35022-97-0) is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a chloro group and two dimethylamino substituents, which contribute to its pharmacological potential. Research indicates that it may exhibit antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C1C2C3C4C5C6\text{C}_1\text{C}_2\text{C}_3\text{C}_4\text{C}_5\text{C}_6

Where:

  • C1C_1 is the chloro group.
  • C2C_2 and C4C_4 are dimethylamino groups.
  • C3C_3 is the carbonitrile functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorinated pyridine structure can form covalent bonds with nucleophilic sites in biological molecules, which may lead to the inhibition of specific enzymes or disruption of cellular processes. The dimethylamino groups enhance its solubility and bioavailability, potentially increasing its therapeutic efficacy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis4.69 µM
Staphylococcus aureus5.64 µM
Candida albicans16.69 µM

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Specifically, it has been noted for its ability to degrade BCL6, a protein associated with various cancers, thereby inhibiting tumor growth.

Case Study: BCL6 Degradation

In a study involving SU-DHL-4 and OCI-Ly1 cell lines, treatment with the compound resulted in significant growth inhibition, demonstrating its potential as an anticancer therapeutic . The degradation activity was confirmed through Western blot analysis, indicating that the observed antiproliferative effects are likely due to on-target actions rather than off-target toxicity .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives often correlates with their structural features. The presence of electron-donating groups like dimethylamino enhances the compound's reactivity and interaction with biological targets. Comparative studies with similar compounds reveal that modifications to the pyridine ring can significantly influence antimicrobial and anticancer activities .

Table 2: Comparison with Similar Compounds

CompoundActivity Level
2-(chloromethyl)-4H-3,1-benzoxazin-4-oneModerate Antimicrobial
2-(chloromethyl)-1H-benzo[d]imidazoleLow Anticancer
This compoundHigh Antimicrobial & Anticancer

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorine Position

The chlorine at position 6 undergoes nucleophilic substitution under mild conditions. For example:

  • Reaction with amines : In the presence of bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), the chlorine atom is displaced by nucleophiles such as piperidine derivatives. This reaction is facilitated by the electron-withdrawing effect of the carbonitrile group, which activates the pyridine ring toward substitution .

Example Reaction:

6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile+R-NH2DIPEA, THF6-(R-amino)-2,4-bis(dimethylamino)pyridine-3-carbonitrile\text{this compound} + \text{R-NH}_2 \xrightarrow{\text{DIPEA, THF}} \text{6-(R-amino)-2,4-bis(dimethylamino)pyridine-3-carbonitrile}

Key Conditions

ReagentBaseSolventTemperatureYieldSource
PiperidineDIPEATHF40–60°C70–85%

Functionalization via Carbonitrile Group

The carbonitrile group participates in:

  • Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to a carboxylic acid or amide. For instance, refluxing with NaOH yields the corresponding pyridine-3-carboxylic acid .

  • Cyclization : Reacts with hydrazines or hydroxylamine to form tetrazole or amidoxime derivatives, respectively .

Example Reaction:

This compound+H2NNH2EtOH, ΔTetrazole derivative\text{this compound} + \text{H}_2\text{NNH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Tetrazole derivative}

Reactivity of Dimethylamino Groups

The dimethylamino substituents at positions 2 and 4 exhibit:

  • Quaternization : React with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Coordination Chemistry : Serve as ligands for transition metals (e.g., Pd, Cu) in catalytic systems .

Example Reaction:

This compound+CH3IN-Methylated quaternary salt\text{this compound} + \text{CH}_3\text{I} \rightarrow \text{N-Methylated quaternary salt}

Mechanistic Insights

  • Substitution Kinetics : DFT studies on analogous pyridines suggest that substitution at position 6 proceeds via a two-step mechanism: (1) base-assisted deprotonation of the nucleophile and (2) aromatic ring activation by the carbonitrile group .

  • Steric Effects : Bulky substituents at positions 2 and 4 slow down substitution at position 6 due to steric hindrance .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine-Carbonitrile Derivatives

Structural Variations and Substituent Effects

Key structural analogs differ in substituent types, positions, and additional functional groups. Below is a comparative overview:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications
6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile Cl at 6; NMe₂ at 2,4; CN at 3 C₁₁H₁₄ClN₅ 267.72 Potential pharmaceutical intermediate; high electron density at pyridine core
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Cl at 5; NMe₂ on pyrimidine; piperazine linker C₁₇H₂₀ClN₇ 357.84 RET kinase inhibitor; enhanced solubility due to piperazine
4,6-Diamino-2-(methylselanyl)pyridine-3-carbonitrile NH₂ at 4,6; SeMe at 2; CN at 3 C₇H₇N₅Se 240.13 Anticancer applications; selenium enhances redox activity
6-(2-Chlorophenyl)-2-ethoxynicotinonitrile Cl-phenyl at 6; OEt at 2; CN at 3 C₁₄H₁₀ClN₃O 271.70 Material science; ethoxy group improves thermal stability

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile, and how are intermediates optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, intermediates such as sodium 4,6-diamino-3-cyanopyridine-2-selenolate (analogous to selenopyridine syntheses) may react with methyl iodide under controlled temperatures (0–60°C) to yield target products. Column chromatography (silica gel, eluent CHCl₃:ethanol 10:1) is critical for purification, as temperature variations during synthesis influence product distribution (e.g., diselenobis derivatives vs. methylselanylpyridines) . The presence of dimethylamino and chloro groups suggests regioselective functionalization steps, potentially using catalytic triethylamine (TEA) for deprotonation .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect nitrile (C≡N) stretches near 2200–2250 cm⁻¹ and tertiary amine (N(CH₃)₂) vibrations at ~2800 cm⁻¹.
  • NMR : In ¹H NMR, dimethylamino protons appear as singlet peaks at δ 2.8–3.2 ppm. The pyridine ring protons show splitting patterns dependent on substitution (e.g., chloro groups deshield adjacent protons). ¹³C NMR confirms the nitrile carbon at ~115 ppm and aromatic carbons at 120–150 ppm. DEPT-135 analysis distinguishes CH₃ groups in dimethylamino moieties .

Q. What purification strategies are recommended to isolate high-purity samples?

  • Methodological Answer : Column chromatography using silica gel with chloroform-ethanol gradients (e.g., 10:1 ratio) effectively separates byproducts like diselenobis derivatives . Recrystallization in ethanol or toluene may further enhance purity, leveraging solubility differences between the target compound and halogenated byproducts .

Q. How does the electronic environment of the pyridine ring influence reactivity?

  • Methodological Answer : The chloro group at position 6 acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic substitution at positions 2 and 4. Dimethylamino groups (electron-donating groups, EDGs) enhance π-electron density, stabilizing intermediates during reactions like alkylation or cyclization. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer : Use fume hoods and nitrile gloves due to potential toxicity of nitriles and chlorinated pyridines. Avoid ignition sources (P210) and ensure proper ventilation (P201/P202). Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do reaction temperature and solvent polarity affect product distribution in multi-step syntheses?

  • Methodological Answer : Elevated temperatures (50–60°C) favor diselenobis derivatives via oxidative coupling, while lower temperatures (0°C) suppress side reactions, yielding methylselanylpyridines with >80% purity . Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, whereas non-polar solvents (toluene) favor cyclization .

Q. What crystallographic approaches resolve ambiguities in molecular geometry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL/SHELXS) refines bond lengths and angles. For example, the chloro and dimethylamino groups induce steric strain, which can be quantified via Hirshfeld surface analysis. High-resolution data (≤0.8 Å) are critical for resolving disorder in flexible dimethylamino groups .

Q. How can mechanistic studies differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways?

  • Methodological Answer :

  • Radical Traps : Add TEMPO to suppress radical intermediates; observe reaction inhibition via HPLC.
  • Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates. A large KIE (≥2) supports a radical mechanism.
  • DFT Calculations : Model transition states to identify energy barriers for SNAr vs. radical pathways .

Q. What strategies mitigate contradictory spectral data in structural elucidation?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₃ClN₄) and rule out isobaric impurities.
  • X-ray Crystallography : Resolve ambiguities in substituent positions .

Q. How do substituent modifications impact biological activity or material properties?

  • Methodological Answer : Replace the chloro group with fluorinated analogs (e.g., 2,6-difluoro derivatives) to enhance bioavailability or photostability. Dimethylamino groups can be substituted with morpholino rings to alter solubility and π-stacking in supramolecular assemblies. Biological assays (e.g., kinase inhibition) quantify structure-activity relationships (SAR) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile
Reactant of Route 2
6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile

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